3-Rhodanineacetic acid, ethyl ester
Overview
Description
3-Rhodanineacetic acid, ethyl ester: is an organic compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound is characterized by the presence of a rhodanine ring attached to an acetic acid moiety, which is further esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Rhodanineacetic acid, ethyl ester typically involves the following steps:
Formation of Rhodanine-3-acetic acid: This can be achieved by reacting carbon disulfide with sodium chloroacetate and glycine. The reaction proceeds under basic conditions, typically using sodium hydroxide as the base.
Esterification: The resulting Rhodanine-3-acetic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Rhodanineacetic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Rhodanine-3-acetic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The rhodanine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Substitution: Substitution reactions can be facilitated by using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Hydrolysis: Rhodanine-3-acetic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: Substituted rhodanine derivatives with different functional groups.
Scientific Research Applications
3-Rhodanineacetic acid, ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of copper corrosion in acidic media. It is also explored for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Rhodanineacetic acid, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The rhodanine ring is known to interact with metal ions, which can lead to the inhibition of metalloproteins and enzymes that require metal cofactors for their activity.
Comparison with Similar Compounds
3-Rhodanineacetic acid, ethyl ester can be compared with other rhodanine derivatives such as:
Rhodanine-3-acetic acid: The non-esterified form of the compound.
Rhodanine-3-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
Rhodanine-3-butyric acid: A derivative with a butyric acid moiety.
The uniqueness of this compound lies in its esterified form, which can influence its solubility, reactivity, and biological activity compared to its non-esterified counterparts.
Properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-2-11-6(10)3-8-5(9)4-13-7(8)12/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLGCJQLOXVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177753 | |
Record name | 3-Rhodanineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23176-01-4 | |
Record name | 3-Rhodanineacetic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023176014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Rhodanineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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